

CAS number and molecular structure of 3-Amino-2-phenylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-phenylpyridine

Cat. No.: B110993

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-2-phenylpyridine**

Compound Identification and Structure

CAS Number: 101601-80-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Formula: C₁₁H₁₀N₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Molecular Structure: **3-Amino-2-phenylpyridine** is an organic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and an amino group at the 3-position. This structure makes it a valuable intermediate in various fields, including pharmaceutical development and organic synthesis.[\[3\]](#) The amino group enhances its reactivity, allowing it to be a key building block for more complex bioactive molecules.[\[3\]](#)

Synonyms: 2-Phenyl-pyridin-3-ylamine, 2-Phenyl-3-pyridinamine[\[3\]](#)[\[7\]](#)

Physicochemical Properties

The quantitative properties of **3-Amino-2-phenylpyridine** are summarized in the table below, providing key data for laboratory and research applications.

Property	Value	Source(s)
Molecular Weight	170.21 - 170.22 g/mol	[1][2][3][5]
Appearance	Off-white to yellow solid	[3]
Melting Point	62-64 °C	[4][6]
Boiling Point	119-121 °C (at 0.35 Torr)	[4][6]
Density (Predicted)	1.133 ± 0.06 g/cm³	[4][6]
pKa (Predicted)	5.37 ± 0.10	[4]
Purity	≥ 97-99% (by HPLC or GC)	[1][3]
Storage Conditions	0 - 8 °C, protect from light	[3][4]

Applications in Research and Development

3-Amino-2-phenylpyridine is a versatile compound with significant applications in several areas of chemical research:

- Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel pharmaceuticals.[3] Researchers have utilized this compound in developing molecules with potential anti-inflammatory and anti-cancer properties.[3]
- Organic Synthesis: Its ability to participate in a variety of chemical reactions, such as coupling and substitution, makes it a versatile building block for creating more complex molecules.[3]
- Materials Science: The compound is also explored in the development of advanced materials, including functionalized polymers, that may possess specific electronic or optical properties.[3]

Experimental Protocols: Proposed Synthesis

While a specific protocol for **3-Amino-2-phenylpyridine** was not detailed in the provided search results, a plausible and highly relevant synthetic route can be adapted from established methodologies for similar heterocyclic amines, such as the Buchwald-Hartwig amination. The

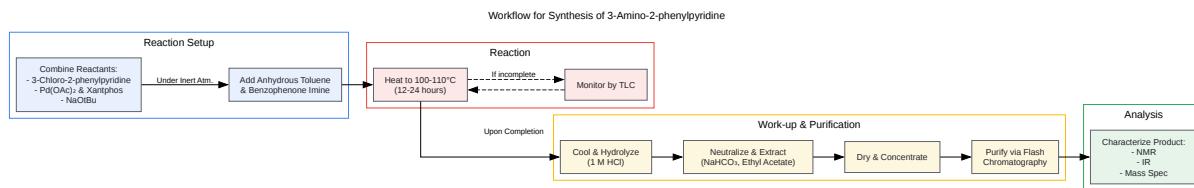
following is a proposed experimental protocol based on the synthesis of a structurally related aminopyridazine.^[8]

Reaction: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To synthesize **3-Amino-2-phenylpyridine** from 3-Chloro-2-phenylpyridine.

Materials and Reagents:

- 3-Chloro-2-phenylpyridine (starting material)
- Benzophenone imine (ammonia surrogate)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (catalyst)
- Xantphos (ligand)
- Sodium tert-butoxide (NaOtBu) (base)
- Toluene (anhydrous solvent)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography


Procedure:

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-chloro-2-phenylpyridine, palladium(II) acetate, Xantphos, and sodium tert-butoxide.

- **Addition of Reagents:** Under the inert atmosphere, add anhydrous toluene, followed by benzophenone imine.[8]
- **Reaction:** Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[8]
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Add 1 M HCl and stir for approximately 1 hour to hydrolyze the intermediate imine.[8]
 - Neutralize the mixture with a saturated solution of sodium bicarbonate.
 - Extract the aqueous layer multiple times with ethyl acetate.[8]
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[8]
- **Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
- **Characterization:** Analyze the purified **3-Amino-2-phenylpyridine** using ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.[8]

Logical and Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the synthesis and purification of **3-Amino-2-phenylpyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-AMINO-2-PHENYLPYRIDINE CAS#: 101601-80-3 [m.chemicalbook.com]
- 5. 101601-80-3 CAS MSDS (3-AMINO-2-PHENYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 3-氨基-2-苯基吡啶 CAS#: 101601-80-3 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 8. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [CAS number and molecular structure of 3-Amino-2-phenylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110993#cas-number-and-molecular-structure-of-3-amino-2-phenylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com